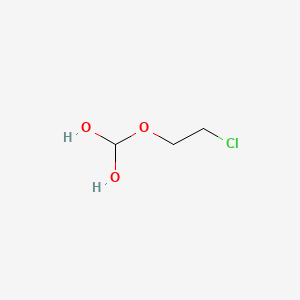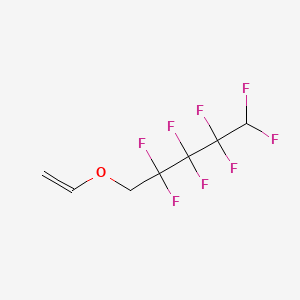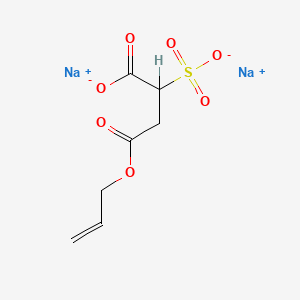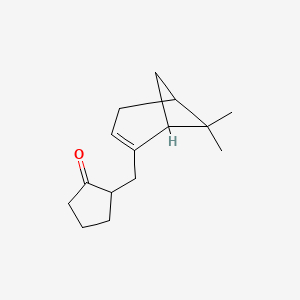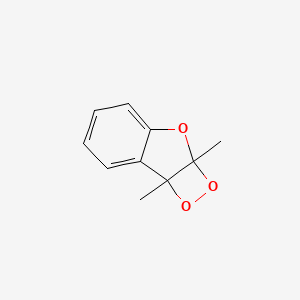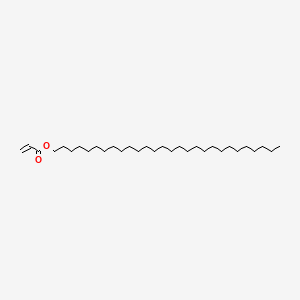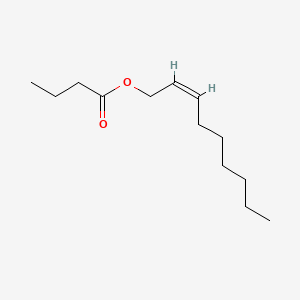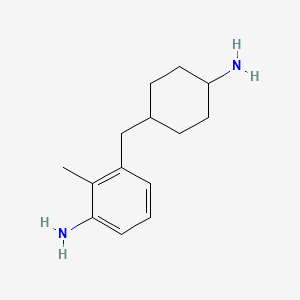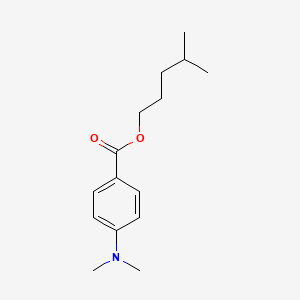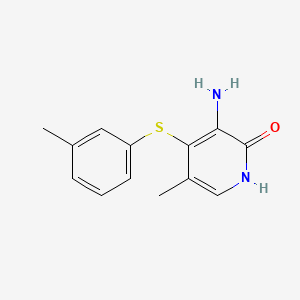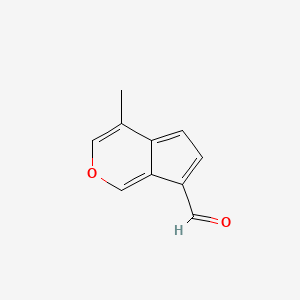
Viburtinal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Viburtinal, also known by its IUPAC name 4-methylcyclopenta[c]pyran-7-carbaldehyde, is a compound with the molecular formula C10H8O2 It is classified as an arenecarbaldehyde and is known for its unique structural properties, which include a cyclopentadiene fused to a pyran ring
Métodos De Preparación
Viburtinal can be synthesized through a series of chemical reactions starting from 2-cyclopentadienylpropanol. The synthetic route involves the formation of dihydrocyclopenta[c]pyran, which is achieved via regioselective formylation. This intermediate is then further processed to yield this compound . The reaction conditions typically involve the use of specific reagents and catalysts to ensure the desired regioselectivity and yield.
Análisis De Reacciones Químicas
Viburtinal undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of carboxylic acids, while reduction can yield alcohols .
Aplicaciones Científicas De Investigación
Viburtinal has been explored for its potential applications in several scientific research areas. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, this compound has been studied for its potential biological activities, including its role as a metabolite in certain plant species . In medicine, research is ongoing to explore its potential therapeutic properties. Additionally, this compound has industrial applications, particularly in the synthesis of specialty chemicals and materials .
Mecanismo De Acción
The mechanism of action of viburtinal involves its interaction with specific molecular targets and pathways. As an aldehyde, it can participate in various chemical reactions that modify its structure and function. The exact molecular targets and pathways involved in its biological activities are still under investigation, but it is known to interact with enzymes and other biomolecules, influencing their activity and function .
Comparación Con Compuestos Similares
Viburtinal is structurally similar to other compounds in the cyclopenta[c]pyran family, such as northis compound, halitunal, and cerbinal. These compounds share a similar core structure but differ in their functional groups and substitution patterns. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties . For example, while northis compound and halitunal also possess aldehyde functionalities, their reactivity and applications may vary due to differences in their molecular structures.
Conclusion
This compound is a compound with diverse chemical properties and potential applications in various fields Its unique structure and reactivity make it a valuable subject of study in chemistry, biology, medicine, and industry
Propiedades
Número CAS |
63661-79-0 |
|---|---|
Fórmula molecular |
C10H8O2 |
Peso molecular |
160.17 g/mol |
Nombre IUPAC |
4-methylcyclopenta[c]pyran-7-carbaldehyde |
InChI |
InChI=1S/C10H8O2/c1-7-5-12-6-10-8(4-11)2-3-9(7)10/h2-6H,1H3 |
Clave InChI |
IHEBZQKYPSMVBZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=COC=C2C1=CC=C2C=O |
melting_point |
90 - 92 °C |
Descripción física |
Solid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


